N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine
Description
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-methoxy-N-(2-methylpropyl)-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)7-13-12-10-6-9(15-3)4-5-11(10)16-14-12/h4-6,8H,7H2,1-3H3,(H,13,14) |
InChI Key |
RCTWGPDROHTIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NOC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine typically involves the reaction of 5-methoxybenzo[d]isoxazole with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Reactivity Profile
The compound’s reactivity is governed by its functional groups:
-
Amine group (N-isobutyl) : Acts as a nucleophile, enabling reactions such as alkylation or coupling.
-
Isoxazole ring : Susceptible to electrophilic substitution due to electron deficiency from the oxygen atom.
-
Methoxy group : Directs electrophilic substitution to the para position on the benzene ring.
Key Reaction Types
-
Electrophilic substitution :
-
Nucleophilic aromatic substitution :
-
Hydrolysis :
Table 2: Reaction Outcomes and SAR Trends
Table 3: Biological Implications of Reactivity
Scientific Research Applications
N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
The following table highlights key structural analogs of benzo[d]isoxazol-3-amine derivatives, emphasizing substituent variations and their impacts:
Key Observations:
- Substituent Position Matters : The 5-methoxy derivative (CAS 177995-40-3) is a key intermediate in synthesizing pyrimidines , whereas the 6-methoxy isomer (CAS 157368-82-6) lacks documented bioactivity but is readily available .
- Storage Conditions : Most derivatives require inert atmospheres and low-temperature storage (e.g., 2–8°C for unsubstituted benzo[d]isoxazol-3-amine ), whereas halogenated analogs are often stored at room temperature .
Physicochemical and Stability Comparisons
- Melting Points : Unsubstituted benzo[d]isoxazol-3-amine melts at 110–112°C , while halogenated analogs (e.g., 5,7-dibromo) likely have higher melting points due to increased molecular symmetry and halogen interactions.
- Electron Effects : Methoxy groups (electron-donating) may increase solubility in polar solvents, whereas nitro or bromo groups (electron-withdrawing) could enhance stability in oxidative environments .
Biological Activity
N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, immunomodulatory effects, and possible mechanisms of action. The findings are supported by data tables and relevant case studies.
Chemical Structure
This compound belongs to the isoxazole class of compounds, characterized by the presence of a five-membered heterocyclic ring containing nitrogen. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro tests against various cancer cell lines have shown promising results.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-549 (Lung) | 15.2 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 12.5 | Inhibition of tubulin polymerization |
| HCT116 (Colon) | 10.8 | Cell cycle arrest at G2/M phase |
The compound's mechanism appears to involve the induction of apoptosis through the activation of caspases and disruption of microtubule dynamics, leading to cell cycle arrest in cancer cells .
Immunomodulatory Effects
In addition to its anticancer properties, this compound has demonstrated immunomodulatory effects. Studies indicate that it can modulate immune responses by influencing cytokine production.
| Cytokine | Effect | Concentration (µM) |
|---|---|---|
| TNF-α | Inhibition | 25 |
| IL-6 | Reduction | 50 |
| IFN-γ | Stimulation | 10 |
The compound was found to inhibit TNF-α production in stimulated human peripheral blood mononuclear cells (PBMCs), suggesting its potential use in treating autoimmune disorders .
Case Studies
- Case Study on Cancer Treatment : In a xenograft model using A375 melanoma cells, administration of this compound resulted in a tumor growth inhibition rate of 85% after two weeks of treatment at a dosage of 30 mg/kg .
- Immunomodulation in Autoimmune Disease : A study involving db/db mice showed that oral administration of the compound significantly reduced markers of chronic inflammation, indicating its therapeutic potential for conditions like atherosclerosis and insulin resistance .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cytochrome c release and subsequent caspase activation.
- Cell Cycle Arrest : It disrupts microtubule dynamics, causing G2/M phase arrest in cancer cells.
- Cytokine Modulation : The compound alters cytokine profiles, reducing pro-inflammatory cytokines while promoting anti-inflammatory responses.
Q & A
Q. Methodological Answer :
- Hazard Classification : Based on structural analogs (e.g., isoxazol-3-amine derivatives), this compound likely falls under GHS Category 2 for skin/eye irritation (H315, H319) and respiratory irritation (H335) .
- Exposure Control :
- Use fume hoods for reactions generating dust or aerosols.
- Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved N95 masks) is advised for prolonged handling .
- Emergency Measures :
Basic: How can researchers characterize this compound and confirm its structural integrity?
Q. Methodological Answer :
- Spectroscopic Analysis :
- Chromatography :
Advanced: How can researchers resolve contradictions in reported reaction yields for similar isoxazole derivatives?
Q. Methodological Answer :
- Root Cause Analysis :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may increase reactivity but promote decomposition. Compare with less polar alternatives (e.g., THF) .
- Catalyst Compatibility : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki-Miyaura couplings; ligand choice (e.g., SPhos) can reduce steric hindrance .
- Case Study : A 20% yield discrepancy in Boc-protected intermediates was resolved by replacing NaHCO₃ with K₂CO₃ to enhance deprotonation efficiency .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?
Q. Methodological Answer :
- Substituent Variation :
- Replace the methoxy group with electron-withdrawing groups (e.g., trifluoromethyl, as in 5-(trifluoromethyl)benzo[d]isoxazol-3-amine derivatives) to assess electronic effects on bioactivity .
- Modify the N-alkyl chain (e.g., tert-butyl vs. isopropyl) to evaluate steric impacts .
- Biological Assays :
- Test kinase inhibition (e.g., ATR kinase assays) to correlate substituents with IC₅₀ values .
Advanced: How can researchers address stability challenges during storage of this compound?
Q. Methodological Answer :
- Degradation Pathways :
- Hydrolysis of the isoxazole ring under humid conditions.
- Oxidative degradation of the methoxy group.
- Mitigation Strategies :
Advanced: What advanced analytical techniques are suitable for detecting trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
